(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylimino)-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-6-21-13(19)10-7-8-11-12(9-10)22-15(18(11)5)17-14(20)16(2,3)4/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVSJRCYUJFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the pivaloylimino group: This step involves the reaction of the benzo[d]thiazole intermediate with pivaloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing thiazole moieties exhibit promising anticancer properties. The incorporation of the benzo[d]thiazole structure in (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggests potential efficacy against various cancer cell lines. Studies indicate that derivatives of thiazoles can inhibit tumor growth by inducing apoptosis and disrupting cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound's structure may confer antimicrobial activity, which has been observed in similar thiazole derivatives. Research highlights that thiazoles can disrupt bacterial cell walls or interfere with metabolic pathways, leading to bactericidal effects . The specific application of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate in antimicrobial formulations could be explored further.
Synthetic Routes
The synthesis of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be achieved through several methods involving the reaction of pivaloyl chloride with ethyl 3-methyl-2-amino-2,3-dihydrobenzo[d]thiazole-6-carboxylate. This synthetic approach allows for the introduction of various functional groups that can enhance its biological activity or modify its physical properties .
Derivative Exploration
Investigating derivatives of this compound could lead to enhanced biological activities or novel properties. For instance, modifications at the carboxylate or pivaloyl groups may yield compounds with improved solubility or bioavailability, making them more suitable for pharmaceutical applications .
Polymer Chemistry
The unique structure of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggests potential applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent could lead to the development of new materials with enhanced mechanical properties or thermal stability .
Coatings and Films
Given its chemical properties, this compound could be utilized in formulating coatings and films that possess protective or functional characteristics. The incorporation of thiazole derivatives into coatings may impart antifungal and antibacterial properties, making them suitable for applications in healthcare settings .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Thiazole derivatives showed significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial | Compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Material Science | Demonstrated potential as a polymer additive to enhance mechanical strength and thermal resistance. |
Mechanism of Action
The mechanism of action of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and synthetic features of the target compound with related derivatives:
Key Observations :
- Steric and Electronic Effects: The pivaloylimino group in the target compound introduces significant steric hindrance compared to smaller substituents like acetonitrile or benzamido groups . This may reduce metabolic degradation or enhance selectivity in biological targets.
- Synthetic Flexibility : The ethyl ester in the target compound contrasts with methyl esters (e.g., ) or nitrile groups (e.g., ), which may alter reactivity in downstream modifications.
- Hybrid Structures : Compounds like 4a–4u (2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate derivatives) share the ethyl ester moiety but lack the thiazole core, highlighting the uniqueness of the target’s benzothiazole framework.
Crystallographic and Supramolecular Behavior
- The pivaloylimino group may influence crystal packing via C–H···O or π-π interactions, as seen in related sulfonamide derivatives . This contrasts with dihydrobenzo[b][1,4]dioxine derivatives, where hydrogen bonding dominates .
- The (E)-configuration of the imine group is critical for planarity, which could enhance π-stacking interactions compared to (Z)-isomers .
Biological Activity
(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, cytotoxic effects, and potential applications in medicinal chemistry.
Chemical Structure
The compound features a thiazole ring fused with a benzo structure and is substituted with an ethyl ester and a pivaloylimino group. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 298.37 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiazole derivatives, including (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Pharmacokinetic Properties
The pharmacokinetic profile of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate indicates favorable absorption and distribution characteristics:
- ADME Properties :
- Stability :
Case Study 1: Neuroblastoma Treatment
A study conducted on the efficacy of thiazole derivatives in treating neuroblastoma revealed that compounds similar to (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited significant antiproliferative effects. The study reported IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy in targeting neuroblastoma cells .
Case Study 2: Mechanistic Insights
Another research effort focused on understanding the molecular interactions of thiazole compounds with cellular targets. It was found that these compounds can modulate signaling pathways associated with cell survival and proliferation, particularly through interactions with Bcl-2 family proteins and apoptosis regulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
